![molecular formula C28H31P B1349325 TrixiePhos CAS No. 255836-67-0](/img/structure/B1349325.png)
TrixiePhos
Overview
Description
TrixiePhos is a type of phosphoramidite that is used in synthetic organic chemistry, specifically for the synthesis of oligonucleotides. It is a unique phosphoramidite because it contains a five-membered ring that is connected to the phosphorus atom. This ring contains two nitrogen atoms and three carbon atoms. It is a valuable tool for organic chemists because it is versatile, stable, and can be used in a variety of reactions.
Scientific Research Applications
TrixiePhos is a valuable tool for scientists who are working on synthetic organic chemistry. It can be used to synthesize oligonucleotides, which are important components of DNA and RNA. It can also be used to synthesize peptides, polymers, and other organic compounds. Additionally, it can be used to modify existing molecules, such as proteins and carbohydrates, to create new molecules with desired properties.
Mechanism of Action
Target of Action
TrixiePhos, also known as [1,1’-Binaphthalen]-2-yldi-tert-butylphosphine, is primarily used as a ligand in various coupling reactions . Its primary targets are the metal centers of catalysts used in these reactions. The role of TrixiePhos is to bind to these metal centers and facilitate the coupling process.
Mode of Action
TrixiePhos interacts with its targets by donating its lone pair of electrons to the metal center of the catalyst. This forms a coordinate bond, which allows the catalyst to facilitate the coupling reaction . The resulting changes include the formation of new bonds between reactant molecules, leading to the creation of the desired product.
Biochemical Pathways
As a ligand, TrixiePhos is involved in several types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in organic synthesis, allowing for the formation of complex organic compounds from simpler precursors. The downstream effects of these pathways include the synthesis of pharmaceuticals, polymers, and other chemically significant compounds.
Result of Action
The molecular and cellular effects of TrixiePhos’s action are seen in the products of the coupling reactions it facilitates. By acting as a ligand, it enables the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex organic compounds .
Advantages and Limitations for Lab Experiments
The main advantage of using TrixiePhos in lab experiments is its versatility. It can be used in a variety of reactions, such as the synthesis of oligonucleotides, peptides, and polymers. It is also highly stable, which makes it ideal for use in lab experiments. The main limitation is that it is not soluble in water, which can make it difficult to use in certain reactions.
Future Directions
The potential future directions for TrixiePhos research include further development of its synthesis methods, as well as further exploration of its applications in synthetic organic chemistry. Additionally, further research could be done to explore the effects of TrixiePhos on the stability of molecules and its potential uses in drug discovery and development. Other potential future directions include exploring the potential use of TrixiePhos in biotechnology, such as gene editing and gene therapy. Finally, further research could be done to explore the potential use of TrixiePhos in nanotechnology, such as the development of nanomaterials.
properties
IUPAC Name |
ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31P/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24/h7-19H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBQGMHXBSLYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370590 | |
Record name | [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine | |
CAS RN |
255836-67-0 | |
Record name | [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Binaphthalen-2-yl[bis(2-methyl-2-propanyl)]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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